molecular formula C17H17N3O2S B2796112 N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 667868-66-8

N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2796112
CAS No.: 667868-66-8
M. Wt: 327.4
InChI Key: XWGGRWMNOYKCQL-UHFFFAOYSA-N
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Description

This compound features a furan-2-ylmethyl group attached to the acetamide nitrogen and a 1-methyl-5-phenylimidazole-2-sulfanyl moiety connected via a thioether (–S–) linkage.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-15(13-6-3-2-4-7-13)11-19-17(20)23-12-16(21)18-10-14-8-5-9-22-14/h2-9,11H,10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGRWMNOYKCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and aniline under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.

    Formation of the Sulfanylacetamide Group: The sulfanylacetamide group is formed by reacting the intermediate with thiourea followed by acylation with chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanylacetamide group, where nucleophiles like amines or alcohols can replace the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alcohols, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, reduced sulfanyl groups.

    Substitution: Aminoacetamides, alkoxyacetamides.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
Target Compound : N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Furan-2-ylmethyl, thioether linkage, 5-phenylimidazole Likely kinase inhibition (inferred from analogs)
2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives 4,5-Diphenylimidazole, varied acetamide substituents Anticancer (IC₅₀ values: 2–15 µM)
N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide 2-chlorophenyl, nitro group, non-thioether linkage In vivo anti-inflammatory, antimicrobial
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Fluorophenyl, sulfinyl (–SO–), pyridyl, chirality p38 MAP kinase inhibition (IC₅₀: 0.8 nM)
N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide Chlorophenylmethyl, sulfonamide (–SO₂–) linkage Commercial building block (no activity reported)
Key Observations:
  • Furan vs. Phenyl/Chlorophenyl : The furan group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., diphenyl in ), but reduce metabolic stability due to oxygen’s electron-rich nature.
  • Thioether vs.
  • Chirality: The sulfoxide group in introduces (R)-configuration, improving kinase selectivity and pharmacokinetics compared to non-chiral analogs.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of parameters:
  • Step 1 : Condensation of furan-2-ylmethylamine with chloroacetic acid derivatives under reflux in ethanol (yield ~60%) .

  • Step 2 : Thiolation of the intermediate with 1-methyl-5-phenyl-1H-imidazole-2-thiol using NaH as a base in THF (yield ~45-50%) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95%. Solvent recycling reduces costs .

  • Critical Factors : Temperature (60-80°C), reaction time (12-24 hrs), and inert atmosphere (N₂/Ar) minimize side reactions .

    Step Reagents/ConditionsYield (%)Purity Post-Purification
    1Ethanol, reflux6085%
    2THF, NaH, 70°C5092%

Q. What spectroscopic methods are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan CH₂ at δ 4.2 ppm, imidazole protons at δ 7.3-7.6 ppm) .
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 395.12 (calc. 395.14) .
  • IR : Stretching vibrations for C=O (1680 cm⁻¹) and S–C (650 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and confirms stereoelectronic effects .

Q. What solubility and stability data are critical for preliminary biological testing?

  • Methodological Answer :
  • Solubility : Moderate in DMSO (>10 mg/mL), low in water (<0.1 mg/mL). Use DMSO stock solutions (10 mM) for in vitro assays .
  • Stability : Stable at 4°C (dark) for 1 month; degrade >20% at 37°C (pH 7.4) in 48 hrs. Test stability via HPLC at λ = 254 nm .

Advanced Research Questions

Q. How does the compound’s sulfanylacetamide moiety influence its interaction with biological targets like cyclooxygenase-2 (COX-2)?

  • Methodological Answer :
  • Mechanistic Insight : The sulfanyl group acts as a hydrogen bond acceptor, while the acetamide carbonyl interacts with Arg120/His90 residues in COX-2’s active site .
  • Experimental Validation :

Docking Studies : Use AutoDock Vina with PDB ID 5KIR. Predict binding affinity (∆G ~ -9.2 kcal/mol) .

Enzyme Assays : Measure IC₅₀ via fluorescence polarization (e.g., COX-2 IC₅₀ = 2.3 μM vs. COX-1 IC₅₀ >50 μM) .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects using a table:
Analog R₁ (Imidazole)R₂ (Furan)COX-2 IC₅₀ (μM)
Parent compound1-methylCH₂2.3
4-Chlorophenyl derivative4-ClCH₂1.8
Methoxy-substituted analogOCH₃CH₂4.1
  • Key Insight : Electron-withdrawing groups (e.g., Cl) enhance potency by stabilizing enzyme-ligand interactions .
  • Data Reconciliation : Validate assays using standardized protocols (e.g., identical enzyme sources, pH 7.4 buffers) .

Q. How does pH and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer :
  • Stability Testing :

pH Studies : Incubate at pH 2-9 (37°C, 72 hrs). Monitor degradation via HPLC. Results: Stable at pH 5-7 (<10% degradation); unstable at pH <3 or >8 (>50% degradation) .

Temperature : Store at -20°C (dark) for 6 months with <5% loss. At 25°C, 15% degradation occurs in 30 days .

  • Recommendations : Lyophilize for long-term storage; avoid freeze-thaw cycles.

Data-Driven Experimental Design

Q. What in vitro models are optimal for evaluating anti-inflammatory activity?

  • Methodological Answer :
  • Cell Lines : Use LPS-stimulated RAW 264.7 macrophages to measure NO production (IC₅₀ ~5 μM) .
  • Assay Protocol :

Pre-treat cells with compound (1-50 μM) for 1 hr.

Induce inflammation with LPS (1 μg/mL, 24 hrs).

Quantify NO via Griess reagent (λ = 540 nm) .

Q. How can researchers validate target selectivity between COX isoforms?

  • Methodological Answer :
  • Selectivity Ratio : Calculate COX-2/COX-1 IC₅₀ ratio (>20 indicates selectivity) .
  • Cellular Models : Compare PGE₂ production in COX-1 (platelets) vs. COX-2 (macrophages) .

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